molecular formula C10H20O B13152896 (2,3,6-Trimethylcyclohexyl)methanol

(2,3,6-Trimethylcyclohexyl)methanol

Cat. No.: B13152896
M. Wt: 156.26 g/mol
InChI Key: ZLUFRFPTYNFOQV-UHFFFAOYSA-N
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Description

(2,3,6-Trimethylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O It is a cyclohexane derivative with three methyl groups and a hydroxyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-Trimethylcyclohexyl)methanol typically involves the hydrogenation of the corresponding cyclohexenyl compound. One common method is the hydrogenation of 1-(2,3,6-trimethylcyclohexenyl)-1-alken-3-ones using ruthenium catalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trimethylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

(2,3,6-Trimethylcyclohexyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2,3,6-Trimethylcyclohexyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    (2,4,6-Trimethylcyclohexyl)methanol: Another trimethylcyclohexyl derivative with similar structural properties.

    Cyclohexanol: A simpler cyclohexane derivative with a single hydroxyl group.

    Menthol: A naturally occurring compound with a similar cyclohexane structure and hydroxyl group.

Uniqueness

(2,3,6-Trimethylcyclohexyl)methanol is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions with biological targets and different applications compared to other similar compounds .

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(2,3,6-trimethylcyclohexyl)methanol

InChI

InChI=1S/C10H20O/c1-7-4-5-8(2)10(6-11)9(7)3/h7-11H,4-6H2,1-3H3

InChI Key

ZLUFRFPTYNFOQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1C)CO)C

Origin of Product

United States

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